2-Amino-5-tert-butylphenol hydrochloride
Description
Chemical Identification and Nomenclature
2-Amino-5-tert-butylphenol hydrochloride is definitively characterized by its Chemical Abstracts Service registry number 335013-48-4, establishing its unique identity within chemical databases. The compound possesses a molecular formula of C₁₀H₁₆ClNO and exhibits a molecular weight of 201.69 grams per mole. The systematic nomenclature reflects the precise positioning of functional groups on the aromatic ring system, with the amino group located at the 2-position and the tert-butyl group positioned at the 5-position relative to the phenolic hydroxyl group.
The structural framework of this compound derives from the parent molecule 2-amino-5-tert-butylphenol, which carries the molecular formula C₁₀H₁₅NO and maintains a molecular weight of 165.23 grams per mole in its free base form. The hydrochloride salt formation involves the protonation of the amino nitrogen, resulting in the incorporation of a chloride counterion and the subsequent increase in molecular weight. The International Union of Pure and Applied Chemistry nomenclature for the base compound follows the systematic naming convention as 2-amino-5-tert-butylphenol, while the salt form is designated as this compound.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 335013-48-4 | |
| Molecular Formula | C₁₀H₁₆ClNO | |
| Molecular Weight | 201.69 g/mol | |
| Base Compound Formula | C₁₀H₁₅NO | |
| Base Compound Weight | 165.23 g/mol |
The structural arrangement places the compound within the ortho-aminophenol class, where the amino and hydroxyl functionalities adopt a 1,2-relationship on the benzene ring. This positioning enables potential intramolecular hydrogen bonding interactions between the amino nitrogen and the phenolic oxygen, contributing to the compound's unique physicochemical properties and reactivity patterns.
Historical Context in Organic Chemistry Research
The development and study of tert-butylphenolic compounds trace their origins to fundamental advances in aromatic substitution chemistry during the late nineteenth century. Historical investigations into phenol alkylation reactions established the foundation for understanding tert-butyl group incorporation into aromatic systems. Wilhelm Koenigs conducted pioneering work in 1890, describing the acid-catalyzed reaction of phenol with isobutylene, which established early methodologies for introducing tert-butyl substituents onto phenolic rings.
The systematic exploration of tert-butylphenol derivatives expanded significantly throughout the twentieth century, driven by their commercial importance and unique chemical properties. Industrial production of tert-butyl phenols has grown to exceed 120,000 tonnes per annum, reflecting their widespread utility in various applications including antioxidants, pharmaceuticals, and specialty chemicals. The specific interest in amino-substituted tert-butylphenols emerged from the recognition that combining electron-donating amino groups with sterically hindered tert-butyl substituents could yield compounds with distinctive reactivity profiles.
Research into compounds structurally related to 2-amino-5-tert-butylphenol has been influenced by broader investigations into substituted phenolic systems. The development of Friedel-Crafts alkylation methodologies provided reliable synthetic routes for introducing tert-butyl groups onto aromatic rings, while complementary nitration and reduction sequences enabled the incorporation of amino functionalities. These synthetic advances facilitated the systematic study of various regioisomeric aminotert-butylphenols, including the specific 2-amino-5-substitution pattern that characterizes the compound under investigation.
The historical progression of research in this area reflects the evolution of organic synthetic methodology and the growing appreciation for structure-activity relationships in phenolic compounds. Early investigations focused primarily on synthetic accessibility and basic characterization, while contemporary research emphasizes the relationship between molecular structure and specific chemical or biological properties.
Significance in Chemical Research and Applications
This compound occupies a significant position in contemporary chemical research due to its unique combination of structural features and potential applications. The compound serves as a valuable synthetic intermediate in the preparation of more complex molecules, particularly in pharmaceutical and materials chemistry contexts. Research investigations have identified the compound's utility in various synthetic transformations, where the amino functionality provides a reactive handle for further chemical modification while the tert-butyl group imparts steric protection and influences electronic properties.
The significance of this compound extends to its role in structure-activity relationship studies within the broader family of substituted phenolic compounds. The specific positioning of the amino and tert-butyl groups creates a unique electronic environment that influences both the reactivity of the phenolic hydroxyl group and the basicity of the amino nitrogen. These electronic effects have implications for understanding how structural modifications affect the properties of phenolic compounds in general.
Research applications of this compound include its use as a building block in the synthesis of pharmaceutical intermediates. Related compounds in the aminotert-butylphenol family have demonstrated importance in the preparation of various bioactive molecules. For instance, 5-amino-2,4-di-tert-butylphenol serves as a crucial intermediate in the synthesis of ivacaftor, a drug used in the treatment of cystic fibrosis. While this compound differs in its substitution pattern, it shares structural similarities that suggest potential utility in analogous synthetic applications.
The compound's significance is further enhanced by its potential applications in materials science research. Aminophenolic compounds have found use in the development of polymeric materials, where the amino group can participate in polymerization reactions while the phenolic functionality contributes to material properties such as thermal stability and antioxidant activity. The tert-butyl substituent provides additional steric bulk that can influence polymer chain packing and material properties.
Relationship to tert-Butylphenolic Compound Family
This compound belongs to the extensive family of tert-butylphenolic compounds, which encompasses a diverse array of molecules characterized by the presence of bulky tert-butyl groups attached to phenolic rings. This compound family has achieved significant importance in both industrial and research contexts due to the unique properties imparted by the tert-butyl substituent. The steric bulk of the tert-butyl group provides protection for the phenolic hydroxyl group, while simultaneously influencing the electronic properties of the aromatic system.
Within this family, several closely related compounds share structural similarities with this compound. The compound 2-amino-4-tert-butylphenol, bearing the Chemical Abstracts Service number 1199-46-8, represents a regioisomer where the tert-butyl group occupies the 4-position rather than the 5-position. This structural variation demonstrates how the position of substituents on the aromatic ring can create distinct chemical entities with potentially different properties and applications.
Another significant family member is 5-amino-2,4-di-tert-butylphenol, which carries two tert-butyl groups at the 2- and 4-positions along with an amino group at the 5-position. This compound, with Chemical Abstracts Service number 873055-58-4, illustrates how additional tert-butyl substitution can further modify the steric and electronic environment around the phenolic system. The presence of multiple tert-butyl groups significantly increases the molecular weight to 221.34 grams per mole and creates even greater steric hindrance around the reactive sites.
The tert-butylphenolic compound family extends beyond amino-substituted derivatives to include compounds such as 2,4,6-tri-tert-butylphenol, which demonstrates the extreme steric hindrance possible within this chemical class. This particular compound, characterized by three tert-butyl groups symmetrically positioned around the phenolic ring, exhibits unique properties including ready oxidizability to form deeply colored radical species. The systematic study of such compounds has contributed to understanding how steric and electronic effects combine to influence chemical reactivity and stability.
The relationship between this compound and other family members extends to their synthetic accessibility and preparation methods. Many tert-butylphenolic compounds can be prepared through Friedel-Crafts alkylation reactions using tert-butyl-containing electrophiles, followed by functional group transformations to introduce amino or other substituents. The synthetic strategies developed for one family member often provide insights applicable to the preparation of related compounds, creating a interconnected network of synthetic knowledge within this chemical class.
Properties
IUPAC Name |
2-amino-5-tert-butylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-8(11)9(12)6-7;/h4-6,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCAEVKUKIEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Step
The nitration involves introducing a nitro group at the 5-position of a tert-butyl-substituted phenol derivative. A protected phenol (Formula II) is nitrated in the presence of a nitrate source and an acid. The nitrate source can be nitric acid, sodium nitrate, potassium nitrate, or calcium nitrate. The acid used is often hydrochloric acid, hydrobromic acid, sulfuric acid, or other strong acids like trifluoroacetic acid or methane sulfonic acid.
The nitration is carefully controlled to avoid temperature spikes that cause impurities. The use of a novel mixture of nitrate source and acid improves process safety and product purity.
| Parameter | Typical Conditions |
|---|---|
| Nitrate Source | Nitric acid, sodium nitrate, etc. |
| Acid | Hydrochloric acid, sulfuric acid, etc. |
| Temperature | Controlled to avoid temperature spikes |
| Reaction Time | Variable, optimized for yield |
Deprotection (if applicable)
If the phenol hydroxyl group is protected during nitration (e.g., as a carbonate or acetamide), deprotection is performed using a suitable base to regenerate the free phenol group. This step ensures that the phenol is available for subsequent reduction.
Reduction Step
The nitro group is reduced to an amino group using a suitable reducing agent in an appropriate solvent. Common reducing agents include:
- Iron in hydrochloric acid
- Tin(II) chloride
- Sodium hydrosulfite
- Titanium(III) chloride
- Zinc with ammonium chloride or hydrazine hydrate
- Raney nickel catalyst
The choice of reducing agent depends on factors such as cost, environmental impact, and ease of product isolation.
| Reducing Agent | Solvent/Conditions | Notes |
|---|---|---|
| Iron in HCl | Aqueous acidic medium | Economical, widely used |
| Tin(II) chloride | Acidic aqueous solution | Effective but more costly |
| Sodium hydrosulfite | Aqueous solution | Mild reducing conditions |
| Zinc/NH4Cl or Zn/hydrazine | Aqueous or mixed solvents | Used for selective reduction |
| Raney nickel | Hydrogen atmosphere | Catalytic hydrogenation |
Salt Formation and Isolation
The free base 2-Amino-5-tert-butylphenol is converted to its hydrochloride salt by treatment with hydrochloric acid. This salt form is more stable, easier to isolate, and purify. The product is typically filtered, washed with water, and dried under vacuum at 60–65°C for 6–8 hours.
- Alternative Synthetic Approach: Mannich-type Aminomethylation
An alternative approach involves Mannich-type reactions where 5-tert-butylphenol reacts with formaldehyde and secondary amines under ethanol reflux conditions (70–80°C) to form aminomethyl derivatives. This method is useful for preparing 2-aminomethyl-5-tert-butylphenols with various amine substituents, though it is less directly related to the hydrochloride salt of 2-amino-5-tert-butylphenol itself.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Nitration | Compound II + nitrate source + acid | Compound III (nitro derivative) | Temperature control critical |
| Deprotection | Base treatment | Compound IV (deprotected nitro compound) | Optional depending on protection |
| Reduction | Iron/HCl or SnCl2 or Zn/NH4Cl | Compound I (2-amino-5-tert-butylphenol) | Selective reduction |
| Salt Formation | Treatment with HCl | 2-Amino-5-tert-butylphenol hydrochloride | Improves stability and purity |
| Isolation | Filtration, washing, vacuum drying | Pure hydrochloride salt | Drying at 60–65°C for 6–8 hrs |
- Use of a novel mixture of nitrate source and acid minimizes temperature spikes during nitration, reducing impurity formation and enabling large-scale manufacturing.
- Isolation of the product as an acid addition salt (hydrochloride) avoids degradation and enhances stability.
- Selection of reducing agents like iron in HCl or zinc/hydrazine hydrate offers cost-effective and scalable reduction options.
- The process yields high purity product suitable for pharmaceutical intermediate use, as confirmed by proton NMR and other analytical techniques.
The preparation of this compound involves a multi-step process of nitration, deprotection, reduction, and salt formation. Advances in reagent selection and process control have enabled improved yields, purity, and scalability. The hydrochloride salt form is preferred for its stability and ease of handling. The described methods are supported by patent literature and academic research, providing a robust foundation for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-tert-butylphenol hydrochloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Amino-5-tert-butylphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
At the molecular level, 2-Amino-5-tert-butylphenol hydrochloride exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Differences
- Solubility : Bromo and methyl derivatives are more soluble in polar solvents (e.g., THF) than tert-butyl analogs, which exhibit lower solubility due to hydrophobic tert-butyl groups .
- Stability : tert-Butyl-substituted compounds demonstrate enhanced thermal stability, a trait leveraged in high-temperature applications .
- Analytical Validation : HPLC methods validated for methyl derivatives (e.g., comparison with authentic samples) suggest applicability to tert-butyl analogs, though retention times may vary due to hydrophobicity .
Structural Similarity Analysis
highlights compounds with high similarity scores to 2-amino-5-ethylphenol hydrochloride (e.g., 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol, similarity 0.95). The tert-butyl analog’s lower similarity score (0.87) reflects steric and electronic deviations impacting reactivity and applications .
Biological Activity
2-Amino-5-tert-butylphenol hydrochloride, with the CAS number 335013-48-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
IUPAC Name : this compound
Molecular Formula : C11H16ClN2O
Molecular Weight : 228.71 g/mol
Antioxidant Properties
Research indicates that 2-Amino-5-tert-butylphenol exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
2-Amino-5-tert-butylphenol has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation.
- Cell Signaling Modulation : It can modulate signaling pathways associated with oxidative stress and inflammation, potentially through the NF-kB pathway.
Study on Antioxidant Activity
A recent study published in Molecules investigated the antioxidant properties of several phenolic compounds, including 2-Amino-5-tert-butylphenol. The results indicated that this compound significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide, highlighting its protective effects against oxidative stress .
Clinical Implications
In a clinical setting, the compound's antimicrobial activity was tested against skin infections caused by resistant strains of bacteria. The results suggested that topical formulations containing 2-Amino-5-tert-butylphenol could be effective in treating such infections, providing a potential alternative to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
